
5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one
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Overview
Description
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one: is a compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-3-trifluoromethylpyridine.
Reaction Conditions: The modified Ullmann coupling reaction is employed, where 2-chloro-3-trifluoromethylpyridine undergoes coupling in the presence of a copper catalyst and appropriate ligands.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Coordination Chemistry: Metal salts like ruthenium chloride (RuCl3) or iridium complexes are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Metal Complexes: Coordination with metals results in the formation of stable metal-ligand complexes.
Scientific Research Applications
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogen evolution and C-H bond activation .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dimethyl-2,2’-dipyridyl: Similar bipyridine structure but with methyl groups instead of trifluoromethyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar structure with trifluoromethyl groups at different positions.
Uniqueness
The presence of trifluoromethyl groups at the 5,5’-positions imparts unique electronic properties to 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one, enhancing its ability to stabilize metal complexes and participate in catalytic reactions .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)7-1-3-9(19-5-7)20-6-8(12(16,17)18)2-4-10(20)21/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVQEZZLLGSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=CC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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